molecular formula C11H13ClO3 B1348128 2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid CAS No. 588692-86-8

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

Cat. No. B1348128
M. Wt: 228.67 g/mol
InChI Key: DDAAEZNXAGEDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid, also known as 2,2-dichloro-5-methylphenoxyacetic acid (DCMPA), is a chlorinated phenoxy acid that has been used in a variety of scientific research applications. DCMPA is a potent inhibitor of several enzymes, including cysteine proteases, and has been used in various biochemical and physiological studies. DCMPA has also been used in laboratory experiments to study the effects of drugs on biochemical and physiological processes.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application : This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .
    • Method : The process involves the use of a radical approach to achieve protodeboronation of alkyl boronic esters. This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Resolution and Absolute Configuration

    • Application : “2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid” is used in the study of resolution and absolute configuration of organic compounds .
  • Suzuki–Miyaura Coupling

    • Application : This compound is used in the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign . The specific methods of application or experimental procedures are not detailed in the source.
  • Synthesis of Trifluoromethylpyridines

    • Application : This compound is used in the synthesis of trifluoromethylpyridines, which are key intermediates for the synthesis of several crop-protection products .

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7-4-5-8(12)9(6-7)15-11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAAEZNXAGEDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364156
Record name 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-methylphenoxy)-2-methylpropanoic acid

CAS RN

588692-86-8
Record name 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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